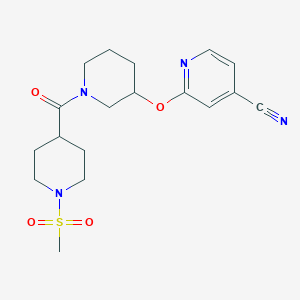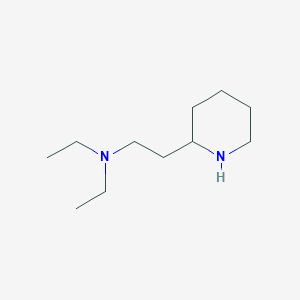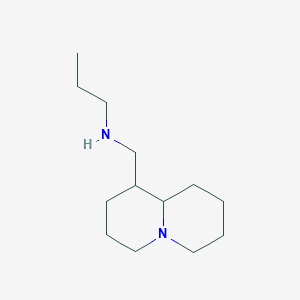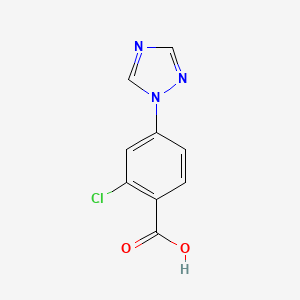
2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(1-(Methylsulfonyl)piperidine-4-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule that contains several functional groups, including a piperidine ring, a carbonyl group, a sulfonyl group, and a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The synthesis of substituted piperidines is an important task in modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. Piperidine derivatives are involved in various types of reactions including hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
Antibacterial Activity
- N-substituted derivatives of a similar compound showed moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Synthesis and Spectral Analysis
- Synthesis and spectral analysis of various derivatives have been extensively studied, contributing to the understanding of their chemical properties and potential applications (Arnold et al., 2003).
Mass Spectrometry Analysis
- The compound has been analyzed using ESI/MS and MS/MS data, revealing insights into its molecular structure and behavior under different conditions (Qin, 2002).
Molecular Docking Studies
- Molecular docking studies have been conducted to understand the interaction of similar compounds with enzymes like butyrylcholinesterase, providing insights into potential therapeutic applications (Khalid et al., 2016).
Multidrug-Resistant Tuberculosis (MDR-TB) Research
- Related substances of a similar compound have been identified and characterized, contributing to research on MDR-TB (Jayachandra et al., 2018).
Antimicrobial Activity against Plant Pathogens
- Certain derivatives have shown significant antimicrobial activities against bacterial and fungal pathogens of tomato plants, indicating their potential in agricultural applications (Vinaya et al., 2009).
Structural Analysis via Crystallography
- X-ray crystallography has been used to determine the structure of derivatives, providing valuable information on their molecular conformation and geometry (Girish et al., 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Future Directions
properties
IUPAC Name |
2-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-27(24,25)22-9-5-15(6-10-22)18(23)21-8-2-3-16(13-21)26-17-11-14(12-19)4-7-20-17/h4,7,11,15-16H,2-3,5-6,8-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRQBWUGTAKEFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2408021.png)


![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)
![7-Fluoro-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2408026.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)
![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)
![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)
![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)
![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2408041.png)
![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)
![N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2408044.png)